molecular formula C14H19NO5S B1386711 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid CAS No. 1000018-49-4

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid

Cat. No.: B1386711
CAS No.: 1000018-49-4
M. Wt: 313.37 g/mol
InChI Key: KUHMXFFFEAEMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid is a chemical compound with the molecular formula C14H19NO5S It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, a benzoic acid moiety, and a methylsulfonyl group at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid is unique due to the presence of both the morpholine ring and the methylsulfonyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-9-7-15(8-10(2)20-9)12-6-11(14(16)17)4-5-13(12)21(3,18)19/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHMXFFFEAEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657008
Record name 3-(2,6-Dimethylmorpholin-4-yl)-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-49-4
Record name 3-(2,6-Dimethylmorpholin-4-yl)-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid
Reactant of Route 5
3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid
Reactant of Route 6
3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.